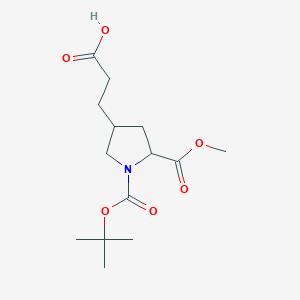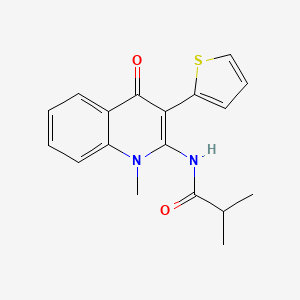![molecular formula C21H23ClN2O2 B2608223 [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone CAS No. 915927-44-5](/img/structure/B2608223.png)
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CM156 or TAK-063 and has been extensively studied for its therapeutic potential in treating various neurological disorders.
作用機序
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is primarily based on its ability to selectively block the dopamine D3 receptor. This receptor is known to be involved in the regulation of dopamine release in the mesolimbic and mesocortical pathways, which are associated with reward and motivation, respectively. By blocking this receptor, [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone may modulate the activity of these pathways, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone has several biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function. It also has anxiolytic and antidepressant effects and may improve cognitive function and memory.
実験室実験の利点と制限
One of the advantages of using [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies on the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its high lipophilicity, which may affect its pharmacokinetic properties and limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone. One potential direction is to explore its therapeutic potential in other neurological disorders such as Parkinson's disease and addiction. Another direction is to develop more selective and potent derivatives of this compound that may have improved pharmacokinetic properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone and its effects on other neurotransmitter systems.
In conclusion, [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone is a promising chemical compound that has potential therapeutic applications in various neurological disorders. Its high selectivity for the dopamine D3 receptor and its biochemical and physiological effects make it an attractive target for further research and development.
合成法
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone involves several steps, including the reaction of 3-chlorophenylpiperazine with 4-(2-methylprop-2-enoxy)benzaldehyde to form the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product. The synthesis of this compound has been optimized and improved over the years to enhance its yield and purity.
科学的研究の応用
[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, anxiety, and depression. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, emotion, and cognition.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-16(2)15-26-20-8-6-17(7-9-20)21(25)24-12-10-23(11-13-24)19-5-3-4-18(22)14-19/h3-9,14H,1,10-13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQTVOVMGNAWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-([(1s)-1-phenylethyl]amino)acetate](/img/structure/B2608140.png)
![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2608142.png)
![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2608145.png)
![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)
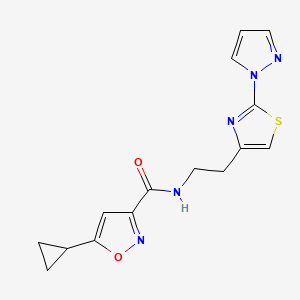
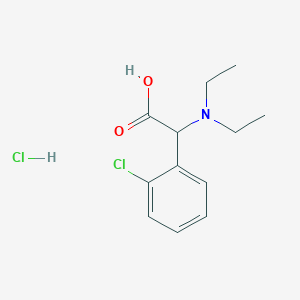
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)

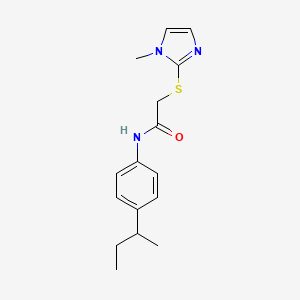

![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)
